molecular formula C9H8N2O2 B13996019 2-(1H-Imidazol-1-yl)-1,4-benzenediol CAS No. 75056-81-4

2-(1H-Imidazol-1-yl)-1,4-benzenediol

Cat. No.: B13996019
CAS No.: 75056-81-4
M. Wt: 176.17 g/mol
InChI Key: FJEODMQMKPUNRH-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)-1,4-benzenediol is a hydroquinone derivative featuring an imidazole substituent at the 2-position of the benzene ring. While direct data on its synthesis or applications is sparse in the provided literature, its structural analogs and derivatives are well-documented.

Properties

CAS No.

75056-81-4

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2-imidazol-1-ylbenzene-1,4-diol

InChI

InChI=1S/C9H8N2O2/c12-7-1-2-9(13)8(5-7)11-4-3-10-6-11/h1-6,12-13H

InChI Key

FJEODMQMKPUNRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N2C=CN=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-yl)-1,4-benzenediol typically involves the reaction of 1,4-benzenediol with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where the hydroxyl group of 1,4-benzenediol is replaced by the imidazole group. This reaction can be facilitated by using a base such as sodium hydride in a polar aprotic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)-1,4-benzenediol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of acylated or alkylated derivatives.

Scientific Research Applications

2-(1H-Imidazol-1-yl)-1,4-benzenediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-yl)-1,4-benzenediol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity. These interactions can influence various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 2-(1H-Imidazol-1-yl)-1,4-benzenediol and its analogs:

Compound Name Substituent Key Features Reported Yield (Synthesis) Biological/Industrial Relevance
1,4-Benzenediol (Hydroquinone) None Parent compound; simple diol structure N/A Antioxidant, industrial reducing agent
2-Methyl-1,4-benzenediol Methyl (-CH₃) Improved lipophilicity vs. hydroquinone N/A Pyrolysis byproduct; potential antimicrobial activity
2-(Alkylaryl)-1,4-benzenediol derivatives Alkyl/aryl groups (e.g., -C₆H₅) Tunable hydrophobicity; synthesized via green chemistry (86–90% yields) 86–90% Pharmaceutical intermediates; antioxidant applications
2-(2-Hydroxypropyl)-1,4-benzenediol Hydroxypropyl (-CH₂CH(OH)CH₃) Drug-like properties; predicted blood-brain barrier penetration N/A Antidiabetic candidate (limited efficacy due to efflux)
Geranylhydroquinone stereoisomers Geranyl (terpene chain) Complex stereochemistry; marine natural product N/A Bioactive metabolites in ascidians
This compound Imidazole Nitrogen-rich heterocycle; potential for metal coordination or enzyme inhibition Not reported Hypothesized applications in catalysis or biomedicine

Industrial and Environmental Relevance

  • Pyrolysis Byproducts: Methylated hydroquinones like 2-methyl-1,4-benzenediol are identified in biomass pyrolysis liquids, highlighting their role in sustainable chemical production .
  • Natural Product Analogs: Geranylhydroquinones from marine organisms underscore the diversity of hydroquinone derivatives in nature, with stereochemistry influencing bioactivity .

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